7-Bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Description
This compound is a brominated isoquinoline derivative featuring a tert-butoxycarbonyl (Boc) protecting group at position 2 and a carboxylic acid moiety at position 1. The Boc group enhances steric protection and stability during synthetic processes, while the bromine substituent at position 7 may influence electronic properties and reactivity.
Properties
IUPAC Name |
7-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO4/c1-15(2,3)21-14(20)17-7-6-9-4-5-10(16)8-11(9)12(17)13(18)19/h4-5,8,12H,6-7H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLRVMPAUYPDHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. The unique structural features, including the presence of a bromine atom and an isoquinoline backbone, suggest diverse interactions with biological targets. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structural characteristics include:
- Bromine Substitution : Enhances its electrophilic properties.
- Isoquinoline Backbone : Known for various pharmacological activities.
- Carboxylic Acid Moiety : Contributes to its solubility and reactivity in biological systems.
Antimicrobial Activity
Research indicates that compounds similar to 7-Bromo derivatives exhibit significant antimicrobial properties. For instance, studies on related isoquinoline derivatives have shown promising antibacterial activity against various pathogens. The introduction of bromine is believed to enhance the compound's ability to penetrate bacterial membranes, thereby increasing efficacy .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. The presence of active groups like carbonyl and α,β-unsaturated keto may interact with inflammatory pathways. Studies have noted that derivatives of isoquinoline can inhibit pro-inflammatory cytokines, suggesting a mechanism through which 7-Bromo compounds may exert similar effects .
Cytotoxicity and Cancer Research
Preliminary studies have indicated that 7-Bromo derivatives possess cytotoxic properties against certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. Research focusing on the structure–activity relationship (SAR) of isoquinoline derivatives supports the notion that modifications at specific positions can enhance anticancer activity .
Case Studies
- Antibacterial Activity Study : A series of experiments demonstrated that 7-Bromo derivatives displayed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics. This suggests a viable alternative in treating resistant strains .
- In Vivo Anti-inflammatory Assay : In rodent models, administration of related isoquinoline compounds resulted in reduced paw edema, indicating significant anti-inflammatory effects. The study highlighted the importance of functional groups in mediating these effects .
- Cytotoxicity Evaluation : In vitro assays on human cancer cell lines showed that 7-Bromo derivatives led to a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to controls .
Data Summary Table
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of isoquinoline compounds exhibit notable anticancer properties. For example, compounds related to 7-Bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline have been tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The MTT assay results indicated that certain derivatives showed significant cytotoxic effects compared to standard chemotherapeutics like Doxorubicin .
Anti-inflammatory Properties
In addition to anticancer activity, some isoquinoline derivatives have demonstrated anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects on MCF-7 cells | Compounds exhibited IC50 values significantly lower than Doxorubicin, indicating strong anticancer activity. |
| Study 2 | Investigate anti-inflammatory effects | Compounds reduced levels of TNF-alpha and IL-6 in vitro, suggesting potential for therapeutic use in inflammatory conditions. |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with other brominated heterocycles, including chromenones, quinolines, and substituted isoquinolines. Key differentiating features include:
Physicochemical Properties
A comparative analysis of physical properties is summarized below:
*Molecular weight calculated based on inferred formula.
Research Findings and Implications
- Lumping Strategy : suggests structurally similar compounds (e.g., brominated heterocycles) may be grouped for predictive modeling. However, the Boc group’s steric bulk and the carboxylic acid’s polarity likely necessitate distinct handling in reaction pathways .
- Patent Applications : and emphasize the utility of Boc-protected compounds in synthesizing complex pharmaceuticals, underscoring the target compound’s relevance in industrial workflows.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 7-Bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid in a laboratory setting?
- Methodological Answer : Synthesis typically involves bromination of a pre-functionalized isoquinoline precursor, followed by Boc (tert-butoxycarbonyl) protection. Key steps include:
- Bromination : Use N-bromosuccinimide (NBS) in anhydrous DMF under inert atmosphere to minimize side reactions.
- Boc Protection : Employ di-tert-butyl dicarbonate (Boc₂O) with a catalytic base (e.g., DMAP) in dichloromethane.
- Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is critical due to polar byproducts. Reaction progress should be monitored via TLC and confirmed by -NMR .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR for backbone structure confirmation, with attention to bromine-induced deshielding (e.g., aromatic protons near Br).
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF to verify molecular weight and isotopic patterns from bromine.
- X-ray Crystallography : For absolute configuration determination, use SHELXL for refinement of diffraction data (space group, R-factor < 5%) .
Q. How can researchers ensure purity of the compound during isolation?
- Methodological Answer :
- HPLC : Reverse-phase C18 column with acetonitrile/water gradient (0.1% TFA) to resolve polar impurities.
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) by screening solubility at varying temperatures.
- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C, H, N, Br percentages (deviation < 0.4%) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the bromine substituent in cross-coupling reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model transition states for Suzuki-Miyaura coupling. Focus on Br–C bond dissociation energy and charge distribution.
- Reaction Path Screening : Implement ICReDD’s workflow combining DFT and machine learning to prioritize experimental conditions (e.g., Pd catalysts, ligands) .
Q. What strategies address discrepancies between solution-state NMR and solid-state crystallographic data?
- Methodological Answer :
- Dynamic Effects Analysis : Compare NMR (solution conformation) with X-ray (rigid lattice) to identify rotameric equilibria or solvent interactions.
- Variable-Temperature NMR : Probe conformational flexibility by acquiring spectra at 25°C to 80°C.
- SHELXL Refinement : Adjust thermal parameters and occupancy rates to resolve disorder in crystallographic data .
Q. How can the Boc group be selectively removed without cleaving the bromine substituent?
- Methodological Answer :
- Acidic Hydrolysis : Use trifluoroacetic acid (TFA) in DCM (1:4 v/v) for 2–4 hours at 0°C to minimize Br–C bond cleavage.
- Kinetic Monitoring : Track deprotection via in-situ IR (disappearance of Boc carbonyl peak at ~1740 cm⁻¹).
- Informer Library Screening : Apply Merck’s Aryl Halide Chemistry Informer Library (e.g., Compound X12) to benchmark acid stability .
Q. What reactor designs optimize scalability for multi-step synthesis involving this compound?
- Methodological Answer :
- Flow Chemistry : Use microreactors for bromination (exothermic step) to improve heat dissipation and yield.
- Process Control : Implement real-time PAT (Process Analytical Technology) tools, such as Raman spectroscopy, to monitor intermediate formation.
- Reactor Type : Opt for stirred-tank reactors with baffles for efficient mixing during Boc protection .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data between theoretical and experimental reaction yields?
- Methodological Answer :
- Sensitivity Analysis : Vary computational parameters (e.g., solvent model in DFT) to identify overestimated/underestimated steps.
- High-Throughput Experimentation : Screen 10–20 conditions (catalyst, solvent, temperature) in parallel to validate computational predictions.
- Statistical Validation : Apply ANOVA to compare computational vs. experimental yield distributions (p < 0.05 threshold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
